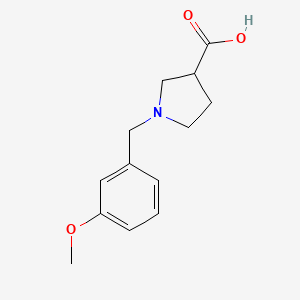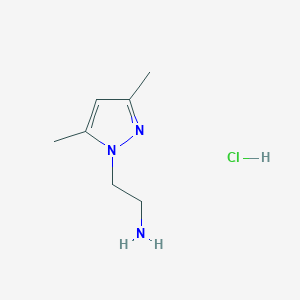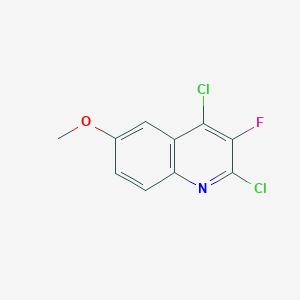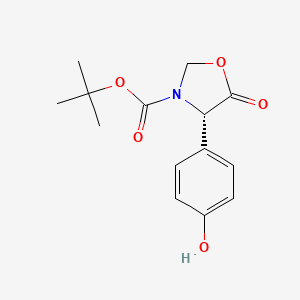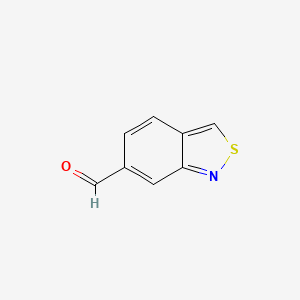
去甲右美沙芬盐酸盐
描述
N-Nordextromethorphan Hydrochloride is a compound with the molecular formula C17H24ClNO . It is also known by other names such as (+)-3-Methoxymorphinan hydrochloride and ent-3-Methoxymorphinan Hydrochloride . The molecular weight of this compound is 293.8 g/mol .
Molecular Structure Analysis
The molecular structure of N-Nordextromethorphan Hydrochloride can be represented by the IUPAC Name (1 S ,9 S ,10 S )-4-methoxy-17-azatetracyclo [7.5.3.0 1,10 .0 2,7 ]heptadeca-2 (7),3,5-triene;hydrochloride . The compound’s structure includes a methoxy group and a hydrochloride group .Physical and Chemical Properties Analysis
N-Nordextromethorphan Hydrochloride has a molecular weight of 293.8 g/mol . More detailed physical and chemical properties are not available in the search results.科学研究应用
缺血性脑损伤中的神经保护作用
右美沙芬因其在脑缺血中的神经保护作用而受到研究。在短暂局灶性脑缺血的兔模型中,与对照组相比,右美沙芬治疗显着减少了严重缺血性神经元损伤和皮质水肿的面积,表明在治疗中风方面具有潜在的治疗价值 (Steinberg 等人,1988 年)。
对脑区基因表达的影响
研究表明,右美沙芬可以改变大鼠海马和大脑皮层的基因表达。这包括与谷氨酸诱导的细胞凋亡和抗凋亡基因相关的基因表达的变化,表明对神经元健康和功能有复杂的影响 (Lee 等人,2003 年)。
在疼痛管理中的使用
右美沙芬已被评估其在疼痛管理中的潜力,尤其是在糖尿病神经病理性疼痛和带状疱疹后神经痛等疾病中。虽然结果好坏参半,但一些研究表明右美沙芬治疗可显着减轻疼痛,突出了其作为疼痛管理策略一部分的潜力 (Nelson 等人,1997 年)。
对运动皮层和神经可塑性的影响
右美沙芬对人运动皮层的影响及其在神经可塑性中的作用一直是研究的主题。已证明它可以抑制皮层中的兴奋驱动,这可能与它在以兴奋性毒性为特征的神经系统疾病中的治疗用途有关 (Ziemann 等人,1998 年)。
认知功能和神经变性
研究还探讨了右美沙芬在血管性痴呆模型中保护认知功能和预防神经变性的潜力。研究结果表明,右美沙芬治疗可以保护海马神经元损伤和认知缺陷,可能通过涉及氧化应激和 NMDA 受体拮抗的机制 (Xu 等人,2016 年)。
作用机制
Target of Action
N-Nordextromethorphan Hydrochloride, an intermediate in the synthesis of Dextrorphan , primarily targets the NMDA receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.
Mode of Action
N-Nordextromethorphan Hydrochloride acts as a low-affinity uncompetitive NMDA antagonist and sigma-1 receptor agonist . It also has minimal interaction with opioid receptors .
Biochemical Pathways
The compound affects multiple biochemical pathways. It acts as a nonselective serotonin reuptake inhibitor and a sigma-1 receptor agonist . Additionally, N-Nordextromethorphan Hydrochloride and its major metabolite, dextrorphan, block the NMDA receptor at high doses, producing effects similar to other dissociative anesthetics such as ketamine .
Pharmacokinetics
It is known that the compound is orally active . More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The molecular and cellular effects of N-Nordextromethorphan Hydrochloride’s action are complex and multifaceted due to its interaction with multiple targets. Its primary therapeutic use is as a cough suppressant . It is also used in combination with other medications to treat symptoms associated with allergies or the common cold .
生化分析
Biochemical Properties
N-Nordextromethorphan Hydrochloride plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the N-methyl-D-aspartate (NMDA) receptor, where it acts as an antagonist. This interaction inhibits the receptor’s activity, leading to reduced neuronal excitability and pain perception. Additionally, N-Nordextromethorphan Hydrochloride interacts with cytochrome P450 enzymes, which are involved in its metabolism .
Cellular Effects
N-Nordextromethorphan Hydrochloride affects various cell types and cellular processes. In neurons, it modulates cell signaling pathways by inhibiting NMDA receptors, which play a crucial role in synaptic plasticity and memory formation. This inhibition can lead to altered gene expression and changes in cellular metabolism. In glial cells, N-Nordextromethorphan Hydrochloride can reduce the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of N-Nordextromethorphan Hydrochloride involves its binding to the NMDA receptor, where it acts as a non-competitive antagonist. This binding prevents the influx of calcium ions, thereby inhibiting downstream signaling pathways that lead to neuronal excitation. Additionally, N-Nordextromethorphan Hydrochloride can inhibit the activity of cytochrome P450 enzymes, affecting its own metabolism and potentially leading to drug-drug interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Nordextromethorphan Hydrochloride can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that N-Nordextromethorphan Hydrochloride can have sustained effects on cellular function, including prolonged inhibition of NMDA receptor activity and reduced neuronal excitability .
Dosage Effects in Animal Models
The effects of N-Nordextromethorphan Hydrochloride vary with different dosages in animal models. At low doses, it can effectively reduce pain perception without significant adverse effects. At high doses, it can cause toxicity, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
N-Nordextromethorphan Hydrochloride is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6, which converts it into its active metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, N-Nordextromethorphan Hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Transporters such as P-glycoprotein may play a role in its distribution, affecting its localization and accumulation in specific tissues .
Subcellular Localization
N-Nordextromethorphan Hydrochloride’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and can accumulate in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby affecting its activity .
属性
IUPAC Name |
(1S,9S,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-19-13-6-5-12-10-16-14-4-2-3-7-17(14,8-9-18-16)15(12)11-13;/h5-6,11,14,16,18H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNAJETZECTKHN-YPYJQMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3)C=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905056 | |
| Record name | N-Nordextromethorphan Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-69-0 | |
| Record name | ent-3-Methoxymorphinan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nordextromethorphan Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50905056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ENT-3-METHOXYMORPHINAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42RUX7T6PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


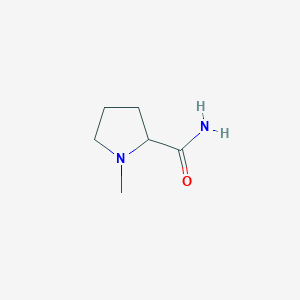
![(2S)-2-[(Methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B3080483.png)
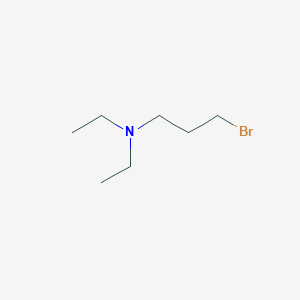
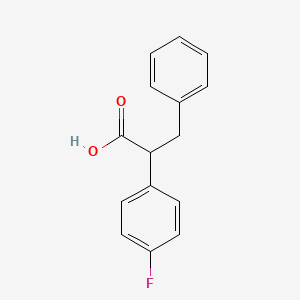
![1'-Benzylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3080504.png)
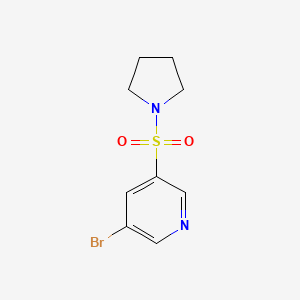
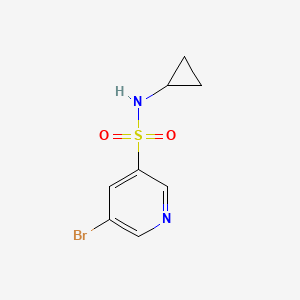
![[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine](/img/structure/B3080521.png)
